molecular formula C20H18FN5O2S B12220145 2-[(2-Fluorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-[(2-Fluorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B12220145
M. Wt: 411.5 g/mol
InChI Key: VJNMEKXFLYBERG-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for diverse biological activities, including antimicrobial, anticancer, and herbicidal properties . The structure features:

  • A 3-hydroxyphenyl substituent at position 7, providing hydrogen-bonding capability for target interactions.
  • A methyl group at position 5 and a carboxamide at position 6, contributing to solubility and metabolic stability.

The compound’s planar triazolo-pyrimidine core facilitates π-π stacking interactions with biological targets, while the hydroxyl group on the phenyl ring may improve aqueous solubility compared to nonpolar substituents .

Properties

Molecular Formula

C20H18FN5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H18FN5O2S/c1-11-16(18(22)28)17(12-6-4-7-14(27)9-12)26-19(23-11)24-20(25-26)29-10-13-5-2-3-8-15(13)21/h2-9,17,27H,10H2,1H3,(H2,22,28)(H,23,24,25)

InChI Key

VJNMEKXFLYBERG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3F)N1)C4=CC(=CC=C4)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzyl Group: This step may involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a suitable nucleophile.

    Attachment of the Hydroxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a hydroxyphenyl boronic acid or similar reagent.

    Final Assembly and Purification: The final compound is assembled through a series of condensation and purification steps to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the triazolopyrimidine core or other functional groups.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while substitution reactions can introduce various functional groups to the fluorobenzyl moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    Pathways: The compound can influence various molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name 7-Position Substituent 6-Position Group Key Features Biological Activity/Findings References
Target Compound 3-Hydroxyphenyl Carboxamide Hydroxyl enhances H-bonding; moderate logP (estimated ~3.2). Not explicitly reported (structural focus).
2-[(2-Fluorobenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(4-pyridinyl)-...-6-carboxamide 4-Pyridinyl Carboxamide Pyridine’s basicity may improve target binding; higher logP (~3.5). Anticipated kinase inhibition.
Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-...-6-carboxylate 4-[(4-Chlorobenzyl)oxy]phenyl Ethyl carboxylate Chlorine and ether groups increase lipophilicity (logP ~4.0). Herbicidal activity observed.
2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-...-6-carboxamide 4-Isopropylphenyl Carboxamide Bulky isopropyl reduces solubility; logP ~4.2. Antibacterial (Enterococcus faecium).
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-...-6-carboxylate 2-Chlorophenyl Ethyl carboxylate Chlorine’s electron-withdrawing effect may modulate reactivity. Structural studies (π-π stacking).
N-(4-Acetylphenyl)-7-(3-methoxyphenyl)-...-6-carboxamide 3-Methoxyphenyl Carboxamide Methoxy enhances lipophilicity (logP ~3.8); acetyl group for H-bonding. mTOR inhibition (anticancer potential).

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: Antibacterial Activity: Derivatives with 4-isopropylphenyl (logP ~4.2) or 4-isopropoxyphenyl groups showed moderate activity against Enterococcus faecium, likely due to optimized membrane penetration . Kinase/Enzyme Modulation: Pyridinyl (e.g., 4-pyridinyl in ) or acetylphenyl substituents (e.g., in ) demonstrated enhanced interactions with kinases like mTOR, suggesting the target compound’s hydroxyl group could similarly engage polar active sites.

Physicochemical Properties: Solubility: Carboxamide derivatives (e.g., target compound) generally exhibit better aqueous solubility than carboxylate esters (e.g., ) due to H-bond donor capacity. Metabolic Stability: The hydroxyl group in the target compound may undergo glucuronidation, a common metabolic pathway, whereas methyl or chloro substituents (e.g., ) resist such modifications.

Structural Insights: Planarity and Stacking: Crystallographic studies (e.g., ) confirm the near-planar triazolo-pyrimidine core, with dihedral angles of 87–89° between the core and aryl substituents. This geometry is critical for π-π stacking in target binding.

Biological Activity

The compound 2-[(2-Fluorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a fluorobenzyl group, a hydroxyphenyl moiety, and a triazolopyrimidine core, which contribute to its biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C20H18FN5O2S
  • Molecular Weight : 411.5 g/mol

The compound's structure is characterized by the following features:

  • A triazolo[1,5-a]pyrimidine core that is known for various biological activities.
  • A fluorobenzyl group , which may enhance lipophilicity and bioavailability.
  • A sulfanyl group , which can play a role in enzyme interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling and metabolic processes.
  • Antimicrobial Activity : Research indicates potential efficacy against various microbial strains, suggesting its use as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies have shown that it may exhibit antiproliferative effects against cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

  • Efficacy Against Microbial Strains : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Specific studies have shown inhibition rates comparable to established antibiotics.
Microbial StrainInhibition Zone (mm)Reference
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : Breast (MCF-7), Colon (HCT-116), and Lung (A549).
  • IC50 Values : The compound exhibited varying degrees of cytotoxicity across these cell lines.
Cell LineIC50 (μM)Reference
MCF-723.4
HCT-11618.9
A54930.1

These results indicate that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies

Several case studies have been conducted to explore the biological activities of similar compounds within the triazolopyrimidine class:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer properties, revealing promising results against multiple cancer types with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Screening : Compounds structurally similar to the target compound showed potent antibacterial activity against resistant strains of bacteria, emphasizing the importance of structural modifications in enhancing biological efficacy .

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